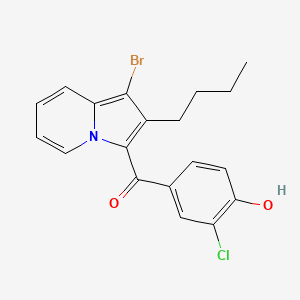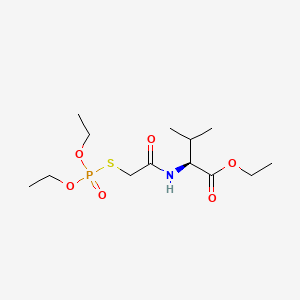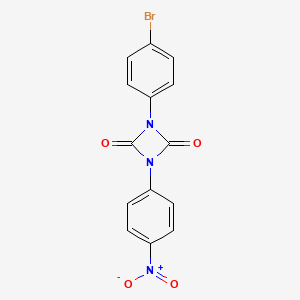
3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile: is a chemical compound characterized by the presence of a tetrazole ring fused with a sulfanylidene group and a propanenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile typically involves the reaction of appropriate nitrile precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can interact with enzymes or receptors.
Industry: Used in the production of specialty chemicals, including agrochemicals and materials with specific electronic properties.
相似化合物的比较
Similar Compounds:
- 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)butanamide
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanamide
Uniqueness: 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various synthetic and research applications.
属性
| 76516-26-2 | |
分子式 |
C4H5N5S |
分子量 |
155.18 g/mol |
IUPAC 名称 |
3-(5-sulfanylidene-2H-tetrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C4H5N5S/c5-2-1-3-9-4(10)6-7-8-9/h1,3H2,(H,6,8,10) |
InChI 键 |
JYIXKABSHNKDFO-UHFFFAOYSA-N |
规范 SMILES |
C(CN1C(=S)N=NN1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)


![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)

![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)

